2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde
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Overview
Description
2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde is a chemical compound with the molecular formula C11H8ClNO21. It is used for pharmaceutical testing1 and is available for purchase from various chemical suppliers12.
Synthesis Analysis
While specific synthesis methods for 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde are not readily available, indole derivatives in general are important precursors for the synthesis of active molecules3. They play a significant role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders3.
Molecular Structure Analysis
The molecular weight of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde is 221.641. The InChI code for this compound is 1S/C11H8ClNO2/c1-13-10-3-2-7(5-14)4-8(10)9(6-15)11(13)12/h2-6H,1H31.
Chemical Reactions Analysis
Specific chemical reactions involving 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde are not readily available. However, indole derivatives are known to undergo various chemical reactions, including C–C and C–N coupling reactions and reductions4.Physical And Chemical Properties Analysis
2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde is a powder at room temperature1. It has a melting point of 164-165°C1.Scientific Research Applications
Antibacterial Activities
Research indicates that derivatives of indole-3-carbaldehyde, a compound closely related to 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde, exhibit antibacterial activities. Specifically, semicarbazone derivatives of indole-3-carbaldehyde have been found effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Bacillus subtilis (Carrasco et al., 2020).
Synthesis of Heterocyclic Compounds
The compound is used in synthesizing various heterocyclic compounds. For instance, its reactions with aromatic amines and 4-amino-5-alkyl(aryl)-4H-triazole-3-thioles have led to the formation of new heterocyclic systems, such as pyrimido[1,2-a]indole derivatives and triazolo(thiadiazepino)indoles, which are of interest for their potential biological activities (Suzdalev et al., 2013); (Vikrishchuk et al., 2019).
Antioxidant Properties
The compound is also instrumental in the synthesis of derivatives with significant antioxidant properties. N-(Substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl acetamide derivatives, prepared using a compound structurally similar to 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde, exhibited considerable antioxidant activity in studies (Gopi & Dhanaraju, 2020).
Safety And Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling1.
Future Directions
The future directions of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde are not specified in the available resources. However, given its role as a precursor in the synthesis of biologically active compounds, it may continue to be of interest in pharmaceutical research.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
2-chloro-1-methylindole-3,5-dicarbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-13-10-3-2-7(5-14)4-8(10)9(6-15)11(13)12/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHRMXYXRVSNFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=O)C(=C1Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368521 |
Source
|
Record name | 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde | |
CAS RN |
66335-32-8 |
Source
|
Record name | 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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